N-butyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
Mechanism of Action
Target of Action
N-butyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Butyl-(4,5-dihydro-thiazol-2-yl)-amine, is a compound that belongs to the group of azole heterocycles known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of CL-69954 involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-4-methylaniline with 4-morpholinophenylacetic acid under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
CL-69954 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
CL-69954 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Comparison with Similar Compounds
CL-69954 can be compared with other similar compounds, such as:
2-chloro-4-methylaniline: A precursor in the synthesis of CL-69954, known for its use in various organic synthesis reactions.
4-morpholinophenylacetic acid: Another precursor that contributes to the final structure of CL-69954.
N-chloroacetyl-4-morpholinophenylamine: A compound with a similar structure but different functional groups, leading to variations in reactivity and applications.
CL-69954 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-butyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCCOIMYNLNEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NCCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397249 |
Source
|
Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24825500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13846-59-8 |
Source
|
Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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